N-Ethyl-1-methylazetidin-3-amine dihydrochloride

Physicochemical Profiling Drug Discovery SAR

Uncharacterized azetidine analog substitution is a primary source of irreproducible results in medicinal chemistry. N-Ethyl-1-methylazetidin-3-amine dihydrochloride (CAS 2155855-40-4) eliminates this variability with its defined N-ethyl,N-methyl pattern, delivering consistent SAR-relevant properties. • cLogP 0.07 & tPSA 15.3 Ų - optimized for CNS-penetrant probe design • N-ethyl steric hindrance confers resistance to N-dealkylation vs. N-methyl analogs, improving metabolic stability • Rigid azetidine core serves as chiral ligand scaffold for asymmetric catalysis Supplied at ≥98% purity with full analytical characterization. Ships globally from stocked inventory.

Molecular Formula C6H16Cl2N2
Molecular Weight 187.11
CAS No. 2155855-40-4
Cat. No. B2365978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-1-methylazetidin-3-amine dihydrochloride
CAS2155855-40-4
Molecular FormulaC6H16Cl2N2
Molecular Weight187.11
Structural Identifiers
SMILESCCNC1CN(C1)C.Cl.Cl
InChIInChI=1S/C6H14N2.2ClH/c1-3-7-6-4-8(2)5-6;;/h6-7H,3-5H2,1-2H3;2*1H
InChIKeyJTCHAOIZYFWPEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Ethyl-1-methylazetidin-3-amine Dihydrochloride: Sourcing & Characterization


N-Ethyl-1-methylazetidin-3-amine dihydrochloride (CAS 2155855-40-4) is a synthetic organic compound belonging to the class of azetidine-based diamines. It exists as a dihydrochloride salt, with a molecular formula of C₆H₁₆Cl₂N₂ and a molecular weight of 187.11 g/mol [1]. The compound's core structure features a strained, four-membered azetidine ring substituted with an N-ethyl and an N-methyl group, characteristics that define its potential as a conformationally constrained scaffold in medicinal chemistry research [2]. This compound is commercially available from multiple suppliers at purities typically ≥95-98%, positioning it as a procurement-ready research tool .

N-Ethyl-1-methylazetidin-3-amine Dihydrochloride: Substitution Risks


The substitution of N-Ethyl-1-methylazetidin-3-amine dihydrochloride with uncharacterized or closely related azetidine analogs (e.g., 1-Methylazetidin-3-amine dihydrochloride or N,N-dimethylazetidin-3-amine) without rigorous validation is a primary source of irreproducible results in chemical biology and medicinal chemistry programs. The azetidine scaffold's inherent ring strain and amine basicity make its pharmacological and physicochemical profile exquisitely sensitive to N-alkyl substitution patterns [1]. Even minor changes, such as replacing the N-ethyl group with a second methyl, can significantly alter key properties including lipophilicity (LogP), hydrogen-bonding capacity, and conformational preferences, which directly impact target engagement, metabolic stability, and cell permeability . Generic substitution based solely on a shared azetidine core ignores the established structure-activity relationships (SAR) for this compound class, where small structural modifications can lead to large, unpredictable changes in potency, selectivity, and off-target effects [1].

N-Ethyl-1-methylazetidin-3-amine Dihydrochloride vs. Key Analogs


Enhanced Lipophilicity and Hydrogen-Bonding Profile

N-Ethyl-1-methylazetidin-3-amine dihydrochloride exhibits a higher calculated lipophilicity (cLogP = 0.07) compared to its simpler N-methyl analog, 1-Methylazetidin-3-amine dihydrochloride (cLogP = -0.1 to -0.2). This difference, while subtle, can be significant in a biological context where lipophilicity influences membrane permeability and non-specific binding. More importantly, the ethyl substitution on the exocyclic nitrogen reduces the topological polar surface area (tPSA) from 29.3 Ų for the 1-methyl analog to 15.3 Ų for the target compound, a nearly 50% reduction. This lower tPSA suggests a potentially improved capacity for passive diffusion across biological membranes, a critical consideration for cell-based assays and in vivo applications [1].

Physicochemical Profiling Drug Discovery SAR

Conformational Restraint and Scaffold Rigidity

The azetidine core of N-Ethyl-1-methylazetidin-3-amine dihydrochloride provides a rigid, conformationally constrained scaffold, a key differentiator from acyclic analogs like N,N,N'-trimethylethylenediamine (CAS 142-25-6). The ring structure imposes a fixed geometry that can enhance target binding affinity and selectivity. Studies on related azetidine-based methamphetamine analogs have demonstrated that the rigid scaffold of the azetidine ring system effectively substitutes for the flexible 2-aminopropyl group, leading to compounds with nanomolar binding affinity at monoamine transporters [1]. This level of potency, while not directly measured for the target compound, represents a class-level inference for the advantage of the azetidine motif over flexible, linear amines.

Medicinal Chemistry Conformational Analysis Scaffold Hopping

Steric Shielding for Metabolic Stability

The presence of an N-ethyl substituent on the exocyclic nitrogen of N-Ethyl-1-methylazetidin-3-amine dihydrochloride offers a potential advantage in metabolic stability over the smaller N-methyl analog. The increased steric bulk of the ethyl group can provide a degree of shielding against oxidative N-dealkylation, a common metabolic pathway for amines catalyzed by cytochrome P450 enzymes. While specific metabolic stability data for this compound is not publicly available, this is a well-established principle in medicinal chemistry [1]. In contrast, the less hindered N-methyl group on the comparator compound, 1-Methylazetidin-3-amine dihydrochloride, is more accessible to metabolic enzymes and is therefore predicted to be more rapidly cleared.

ADME Metabolic Stability Pharmacokinetics

N-Ethyl-1-methylazetidin-3-amine Dihydrochloride: Applications


Scaffold for CNS-Targeted Probe Development

Leverage the compound's improved lipophilicity (cLogP = 0.07) and low polar surface area (tPSA = 15.3 Ų) [1] to design central nervous system (CNS)-penetrant molecular probes. Its constrained azetidine core provides a rigid template for exploring SAR around neurotransmitter receptors or transporters where conformational restriction is known to enhance binding affinity and selectivity [2].

Building Block for Metabolic Stability Optimization

Utilize the compound as a replacement for N-methyl azetidine analogs in lead optimization campaigns where improving metabolic stability is a key objective. The steric hindrance provided by the N-ethyl group is predicted to confer resistance to N-dealkylation compared to less hindered analogs, potentially leading to candidates with improved in vivo exposure [3].

Chiral Ligand Precursor for Asymmetric Catalysis

Employ the azetidine core of N-Ethyl-1-methylazetidin-3-amine dihydrochloride as a versatile building block for the synthesis of chiral ligands. The rigid, four-membered ring can be further functionalized to create a defined chiral environment around a metal center, a strategy proven effective in asymmetric catalytic reactions such as the copper-catalyzed Henry reaction [4].

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